molecular formula C20H27O2P B14507416 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate CAS No. 62846-40-6

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate

Katalognummer: B14507416
CAS-Nummer: 62846-40-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: JAEBHUCHHSDNAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate is a chemical compound with a complex structure that includes both aromatic and phosphinate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate typically involves multiple steps. One common method includes the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethyl(propyl)phosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate.

    Ethyl(propyl)phosphinic acid: Another precursor used in the synthesis.

    Phosphonic acids: Compounds with similar functional groups and chemical properties.

Uniqueness

This compound is unique due to its specific combination of aromatic and phosphinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

62846-40-6

Molekularformel

C20H27O2P

Molekulargewicht

330.4 g/mol

IUPAC-Name

1-[ethyl(propyl)phosphoryl]oxy-4-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C20H27O2P/c1-5-16-23(21,6-2)22-19-14-12-18(13-15-19)20(3,4)17-10-8-7-9-11-17/h7-15H,5-6,16H2,1-4H3

InChI-Schlüssel

JAEBHUCHHSDNAI-UHFFFAOYSA-N

Kanonische SMILES

CCCP(=O)(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.